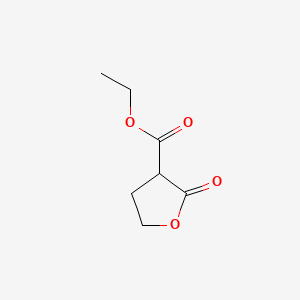

Ethyl 2-oxotetrahydrofuran-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxooxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-10-6(8)5-3-4-11-7(5)9/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRMSXLSEPWFIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCOC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60918298 | |

| Record name | Ethyl 2-oxooxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60918298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77513-58-7, 936-13-0 | |

| Record name | 3-Furancarboxylic acid, tetrahydro-2-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77513-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furoic acid, tetrahydro-2-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-oxooxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60918298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (±)-tetrahydro-2-oxo-3-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ethyl 2-oxotetrahydrofuran-3-carboxylate" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-oxotetrahydrofuran-3-carboxylate

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable heterocyclic building block in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the practical and theoretical aspects of its preparation and structural elucidation, emphasizing experimental causality and analytical validation.

Strategic Overview: The Significance of a γ-Butyrolactone Core

This compound belongs to the γ-butyrolactone family, a structural motif present in numerous natural products and pharmacologically active compounds.[1] Its bifunctional nature, featuring a lactone and an ester group, makes it a versatile precursor for a wide array of more complex molecular architectures.[2][3] The strategic placement of the carboxylate group at the C3 position provides a reactive handle for further chemical transformations, such as alkylation and condensation reactions.

Synthesis: A Mechanistic Approach to Ring Formation

The most common and efficient route to this compound involves a two-step process commencing with readily available starting materials: the formation of an acyclic precursor followed by an intramolecular cyclization.

Step 1: Synthesis of the Key Intermediate - Diethyl 2-formylsuccinate

The synthesis begins with a Claisen-type condensation between diethyl succinate and an appropriate one-carbon electrophile, typically ethyl formate.[4] This reaction is base-catalyzed, with sodium ethoxide being a common choice.

Reaction Mechanism: The reaction proceeds via the formation of an enolate from diethyl succinate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl formate. The subsequent loss of an ethoxide ion yields the desired β-keto ester, diethyl 2-formylsuccinate. This intermediate is a crucial building block for various heterocyclic compounds.[4][5]

Step 2: Intramolecular Cyclization via Dieckmann Condensation

While not a direct Dieckmann condensation in the classic sense of a diester cyclization, the cyclization of diethyl 2-formylsuccinate to form the lactone ring is mechanistically related. The process involves an intramolecular nucleophilic attack. A more direct and analogous pathway to related structures is the Dieckmann condensation, which is the intramolecular chemical reaction of diesters with a base to yield β-keto esters.[6][7] This reaction is particularly effective for forming stable five- and six-membered rings.[7][8]

Mechanism Insight: In the context of forming the target lactone, a reduction of the formyl group to a hydroxymethyl group would be required, followed by an acid-catalyzed intramolecular transesterification. However, a more direct synthetic approach involves the reaction of the sodium salt of diethyl malonate with ethylene oxide, followed by acidification and heating, which directly yields the γ-butyrolactone structure.

For the purpose of this guide, we will focus on a well-documented and reliable method starting from diethyl succinate.

Detailed Experimental Protocol

This protocol is a synthesized representation of established chemical principles and procedures.

Part A: Synthesis of Diethyl (RS)-formylsuccinate

-

Apparatus Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled. The system must be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Base Preparation: Finely divided sodium metal (1.0 eq) is suspended in anhydrous toluene. Anhydrous ethanol is added portionwise to form sodium ethoxide in situ. The mixture is heated to ensure complete reaction.[9]

-

Condensation Reaction: The resulting suspension of sodium ethoxide is cooled. A mixture of diethyl succinate (1.0 eq) and ethyl formate (1.0 eq) is added dropwise, maintaining the temperature below 30°C.[4][9] The reaction mixture is stirred at ambient temperature for several hours to ensure complete consumption of the starting materials.

-

Work-up: The reaction is carefully quenched by the addition of water. The aqueous layer is separated and acidified with a suitable acid (e.g., HCl) to a pH of 2-3.[10]

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude diethyl (RS)-formylsuccinate. Further purification can be achieved by vacuum distillation.

Part B: Reduction and Cyclization to this compound

-

Reduction: The crude diethyl formylsuccinate is dissolved in a suitable solvent (e.g., ethanol or methanol). A reducing agent such as sodium borohydride (NaBH₄) is added portionwise at a controlled temperature (e.g., 0-5°C). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Acidification and Lactonization: The reaction mixture is then carefully acidified. This protonates the intermediate alkoxide and catalyzes the intramolecular transesterification (lactonization), leading to the formation of the tetrahydrofuran ring.

-

Final Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The final product, this compound, is purified by vacuum distillation or column chromatography.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is imperative to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₀O₄ |

| Molecular Weight | 158.15 g/mol [11][12] |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 77513-58-7[13] |

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), and protons on the tetrahydrofuran ring. |

| ¹³C NMR | Resonances for the lactone carbonyl, ester carbonyl, ethoxy group carbons, and the sp³ hybridized carbons of the furanone ring. |

| IR (cm⁻¹) | Strong C=O stretching absorptions for the γ-lactone (~1770 cm⁻¹) and the ester (~1740 cm⁻¹). C-O stretching bands. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 158. Characteristic fragmentation patterns.[11][14] |

In-depth Spectroscopic Analysis

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show a triplet at approximately 1.3 ppm (3H, -CH₂CH₃ ) and a quartet at around 4.2 ppm (2H, -CH₂ CH₃) characteristic of the ethyl ester group. The protons on the tetrahydrofuran ring will exhibit more complex splitting patterns in the aliphatic region (approx. 2.0-4.5 ppm) due to diastereotopicity and spin-spin coupling.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will provide definitive evidence for the carbon skeleton. Key signals include two distinct carbonyl carbons for the lactone and the ester (typically in the 165-175 ppm range). The carbons of the ethyl group will appear at ~14 ppm (-CH₃) and ~61 ppm (-CH₂-). The remaining sp³ carbons of the heterocyclic ring will resonate in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. The presence of two strong carbonyl absorption bands is a hallmark of this molecule. The higher frequency band (~1770 cm⁻¹) is characteristic of the strained five-membered lactone ring, while the band at a slightly lower frequency (~1740 cm⁻¹) corresponds to the less strained ethyl ester carbonyl.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 158).[11][14] Common fragmentation pathways may include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group (-COOC₂H₅, 73 Da).

Characterization Logic Diagram

Caption: Logical workflow for the structural confirmation of the final product.

Conclusion

This guide has outlined a robust and well-established pathway for the synthesis of this compound, a key intermediate in organic chemistry. By understanding the underlying mechanisms of the Claisen-type condensation and subsequent reductive cyclization, researchers can effectively produce this valuable compound. The systematic application of a suite of analytical techniques, including NMR, IR, and mass spectrometry, is crucial for the unequivocal confirmation of its structure and purity, ensuring its suitability for downstream applications in pharmaceutical and materials science research.

References

-

PrepChem. Synthesis of (i) diethyl (RS)-formylsuccinate. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

ResearchGate. New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates. [Link]

-

PubChem. Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate. [Link]

-

ResearchGate. Synthesis and Some Transformations of Ethyl 5-Alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates. [Link]

-

SynArchive. Dieckmann Condensation. [Link]

-

Wikipedia. Dieckmann condensation. [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

-

NIST WebBook. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. [Link]

-

SpectraBase. 2-oxotetrahydro-2H-pyran-3-carboxylic acid, ethyl ester - MS (GC). [Link]

-

Chemistry LibreTexts. Dieckmann Condensation. [Link]

-

Organic Chemistry Portal. Dieckmann Condensation. [Link]

-

Wiley Online Library. Supporting Information. [Link]

-

MDPI. Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. [Link]

-

MySkinRecipes. diethyl formylsuccinate. [Link]

-

SpectraBase. (2S,3R,4R)-4-Ethyl-2-methyl-5-oxotetrahydrofuran-3-yl propionate - Vapor Phase IR. [Link]

-

SpectraBase. (2S,3R,4R)-4-Ethyl-2-methyl-5-oxotetrahydrofuran-3-yl isobutyrate - MS (GC). [Link]

-

NIST WebBook. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. [Link]

-

Chemistry Stack Exchange. Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxylate. [Link]

-

PubMed Central. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. [Link]

-

PubChem. ethyl 2-oxo-2H-chromene-3-carboxylate. [Link]

-

Wikipedia. Diethyl oxalate. [Link]

- Google Patents.

-

YouTube. on reaction with diethyl oxalate forms:. [Link]

-

Chemistry Stack Exchange. Why doesn't the reaction between molecule "B" and diethyl oxalate yield a diester?. [Link]

-

Doc Brown's Chemistry. mass spectrum of ethyl methanoate. [Link]

-

ResearchGate. Synthesis of Ethyl 3-amino-2-furan carboxylate esters from.... [Link]

-

PubChem. Ethyl 5-oxooxolane-2-carboxylate. [Link]

-

Organic Syntheses. diethyl aminomalonate hydrochloride. [Link]

-

MDPI. (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Diethyl 2-formylsuccinate | 5472-38-8 | Benchchem [benchchem.com]

- 5. diethyl formylsuccinate [myskinrecipes.com]

- 6. synarchive.com [synarchive.com]

- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 8. Dieckmann Condensation [organic-chemistry.org]

- 9. prepchem.com [prepchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 12. Ethyl 5-oxooxolane-2-carboxylate | C7H10O4 | CID 305551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 77513-58-7|this compound|BLD Pharm [bldpharm.com]

- 14. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester [webbook.nist.gov]

An In-depth Technical Guide to Ethyl 2-oxotetrahydrofuran-3-carboxylate

CAS Number: 77513-58-7

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2-oxotetrahydrofuran-3-carboxylate, a versatile heterocyclic building block with significant applications in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its properties, synthesis, reactivity, and potential applications.

Chemical Identity and Physicochemical Properties

This compound, also known as ethyl 2-oxo-oxolane-3-carboxylate, is a γ-butyrolactone derivative featuring an ethyl ester group at the 3-position. This bifunctional nature makes it a valuable intermediate for the synthesis of a wide range of more complex molecules.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value | Source |

| CAS Number | 77513-58-7 | , |

| Molecular Formula | C₇H₁₀O₄ | |

| Molecular Weight | 158.15 g/mol | |

| Boiling Point | 85-86 °C at 0.01 Torr | |

| Density | 1.1870 g/cm³ at 17 °C | |

| Melting Point | Not available | |

| Solubility | Not available | |

| Appearance | Pale yellow liquid (presumed) | Inferred from properties |

Synthesis and Purification

General Synthetic Approach: Dieckmann Condensation

A plausible and widely used method for the synthesis of cyclic β-keto esters like this compound is the intramolecular Dieckmann condensation of a suitably substituted adipic acid diester. In this case, the starting material would be diethyl 2-hydroxyadipate.

Caption: Generalized workflow for the synthesis of this compound via Dieckmann condensation.

Experimental Protocol (Hypothetical):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a solution of sodium ethoxide in absolute ethanol.

-

Addition of Substrate: Diethyl 2-hydroxyadipate, dissolved in an anhydrous inert solvent such as toluene, is added dropwise to the stirred base solution at a controlled temperature.

-

Reaction: The reaction mixture is heated to reflux for several hours to drive the intramolecular condensation to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is quenched by the slow addition of a dilute acid (e.g., 1 M HCl) until the solution is neutral or slightly acidic. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Purification

The crude product can be purified by vacuum distillation, a common technique for purifying liquid compounds with high boiling points.[2] For higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a standard and effective method.[2]

Spectroscopic Data and Characterization

While a complete set of spectra for this compound is not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Ethyl group: A triplet around 1.3 ppm (CH₃) and a quartet around 4.2 ppm (CH₂). - Tetrahydrofuran ring: Complex multiplets for the CH₂ groups between 2.0 and 4.5 ppm, and a signal for the CH group at the 3-position. |

| ¹³C NMR | - Carbonyls: Two signals in the downfield region (165-175 ppm) corresponding to the ester and lactone carbonyls. - Ethyl group: Signals around 14 ppm (CH₃) and 61 ppm (CH₂). - Tetrahydrofuran ring: Signals for the three ring carbons. |

| IR Spectroscopy | - C=O stretching: Strong absorption bands around 1730-1780 cm⁻¹ for the ester and lactone carbonyl groups. - C-O stretching: Strong bands in the region of 1000-1300 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 158. - Fragmentation: Loss of the ethoxy group (-45), the ethyl group (-29), and other characteristic fragments of the lactone ring. |

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is characterized by the presence of the lactone ring and the β-keto ester functionality. This allows for a variety of chemical transformations, making it a valuable synthetic intermediate.

Reactivity of the Lactone Ring

The γ-butyrolactone ring is susceptible to nucleophilic attack, leading to ring-opening reactions.[3] Under basic conditions, hydrolysis of the lactone will yield the corresponding γ-hydroxy acid. Reaction with amines will produce the corresponding amides.

Reactivity of the β-Keto Ester Moiety

The proton at the α-position (C3) is acidic and can be readily removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

-

Alkylation: The enolate can be alkylated with a variety of alkyl halides in the presence of a base like sodium ethoxide to introduce substituents at the 3-position.[4]

-

Michael Addition: The enolate can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.[4]

Caption: Key reaction pathways for this compound.

Applications in Drug Development

The γ-butyrolactone scaffold is a common motif in a wide array of natural products and pharmacologically active compounds, exhibiting diverse biological activities including antibiotic, anti-inflammatory, and antitumor properties.[5] this compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.

While specific examples of marketed drugs derived directly from this starting material are not prominent in the literature, its utility lies in its ability to be elaborated into various heterocyclic systems. For instance, derivatives of this compound have been used to synthesize novel 1,2,4-triazole-3-thiol derivatives, a class of compounds known for a broad spectrum of biological activities.[4]

Safety and Handling

Table 3: General Safety and Handling Recommendations

| Aspect | Recommendation |

| GHS Hazard Classification (Predicted) | - Skin Irritant - Eye Irritant - May cause respiratory irritation |

| Personal Protective Equipment (PPE) | - Safety glasses with side-shields - Chemical-resistant gloves (e.g., nitrile rubber) - Laboratory coat - Use in a well-ventilated area or under a chemical fume hood |

| Handling | - Avoid contact with skin, eyes, and clothing. - Avoid inhalation of vapor or mist. - Keep away from heat, sparks, and open flames. |

| Storage | - Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] |

| First Aid | - Skin contact: Wash off immediately with plenty of soap and water. - Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. - Inhalation: Move to fresh air. If breathing is difficult, give oxygen. - Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Disclaimer: The safety information provided is based on general knowledge of related chemicals and should be used as a guideline. Always refer to a specific Safety Data Sheet (SDS) for the compound before handling and use appropriate laboratory safety procedures.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex heterocyclic compounds with potential applications in drug discovery and development. Further research into its specific biological activities and the development of efficient, scalable synthetic routes will undoubtedly expand its utility in the pharmaceutical and chemical industries.

References

-

Alchem Pharmtech. (n.d.). CAS 77513-58-7 | this compound. Retrieved January 3, 2026, from [Link]

- Fujimoto, T., Endo, K., Nakamura, M., & Nakamura, E. (n.d.).

- GHS Hazardous Chemical Inform

-

Wikipedia. (2023, December 28). γ-Butyrolactone. In Wikipedia. [Link]

-

CAS Common Chemistry. (n.d.). 3-Furancarboxylic acid, tetrahydro-2-oxo-, ethyl ester. Retrieved January 3, 2026, from [Link]

-

NIST. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 5-oxooxolane-2-carboxylate. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates. Retrieved January 3, 2026, from [Link]

- Royal Society of Chemistry. (n.d.).

- Thermo Fisher Scientific. (2024, March 30).

- Wiley-VCH. (2007).

-

A review of the pharmacological activities and recent synthetic advances of γ-butyrolactones. (2021). Molecules, 26(5), 1465. [Link]

Sources

- 1. 77513-58-7|this compound|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of Ethyl 2-oxotetrahydrofuran-3-carboxylate

This guide provides an in-depth analysis of the spectral data for ethyl 2-oxotetrahydrofuran-3-carboxylate, a valuable building block in organic synthesis. Given the limited availability of public experimental spectra for this specific compound, this document leverages high-fidelity predictive models alongside established principles of spectroscopic interpretation to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound (CAS No. 77513-58-7) belongs to the family of γ-butyrolactones, a structural motif present in numerous natural products and pharmacologically active compounds. Its bifunctional nature, possessing both a lactone and an ester, makes it a versatile precursor for the synthesis of a wide array of complex molecules. Accurate structural elucidation and purity assessment are paramount in its application, necessitating a thorough understanding of its spectral characteristics. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: Acquiring NMR Spectra

A standard protocol for acquiring high-resolution NMR spectra of a sample like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as its residual peaks should not overlap with the analyte signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a carbon-13 (¹³C) NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are typically required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.35 | Triplet (t) | 2H | O-CH₂ -CH₂-C(O)O |

| ~4.20 | Quartet (q) | 2H | O-CH₂ -CH₃ |

| ~3.50 | Triplet (t) | 1H | C(O)-CH -CH₂ |

| ~2.50 | Multiplet (m) | 2H | CH-CH₂ -CH₂ |

| ~1.25 | Triplet (t) | 3H | O-CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

The triplet at ~1.25 ppm is characteristic of a methyl group adjacent to a methylene group, corresponding to the ethyl ester's CH₃.

-

The quartet at ~4.20 ppm arises from the methylene protons of the ethyl ester, which are deshielded by the adjacent oxygen atom and split by the neighboring methyl group.

-

The multiplet at ~2.50 ppm is assigned to the methylene protons on the tetrahydrofuran ring at the C4 position. These protons are diastereotopic and will likely appear as a complex multiplet due to coupling with the protons at C3 and C5.

-

The triplet at ~3.50 ppm corresponds to the methine proton at the C3 position, which is coupled to the adjacent C4 methylene protons.

-

The triplet at ~4.35 ppm is assigned to the methylene protons at the C5 position of the lactone ring. These protons are deshielded by the adjacent ring oxygen.

Caption: Correlation of predicted ¹H NMR peaks with proton assignments.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is a powerful tool for confirming the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~172 | C =O (Lactone) |

| ~168 | C =O (Ester) |

| ~65 | O-C H₂ (Lactone) |

| ~61 | O-C H₂ (Ester) |

| ~45 | C H (C3) |

| ~28 | C H₂ (C4) |

| ~14 | C H₃ (Ester) |

Interpretation of the ¹³C NMR Spectrum:

-

The two signals in the downfield region, ~172 ppm and ~168 ppm , are characteristic of carbonyl carbons, corresponding to the lactone and ester groups, respectively.

-

The signals at ~65 ppm and ~61 ppm are attributed to the carbons bonded to oxygen atoms (O-CH₂), representing the C5 of the lactone and the methylene carbon of the ethyl group.

-

The signal at ~45 ppm corresponds to the methine carbon at the C3 position.

-

The signal at ~28 ppm is assigned to the C4 methylene carbon of the tetrahydrofuran ring.

-

The upfield signal at ~14 ppm is characteristic of the methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: The sample can be analyzed as a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The instrument measures the transmittance of infrared radiation through the sample as a function of wavenumber (cm⁻¹).

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 | Strong | C=O Stretch (Lactone) |

| ~1735 | Strong | C=O Stretch (Ester) |

| 2980-2850 | Medium | C-H Stretch (Aliphatic) |

| 1200-1100 | Strong | C-O Stretch (Ester and Lactone) |

Interpretation of the IR Spectrum:

-

The most prominent features in the IR spectrum will be the two strong absorption bands for the carbonyl groups. The lactone C=O stretch is expected around 1770 cm⁻¹ , which is a higher frequency than a typical acyclic ketone due to ring strain.

-

The ester C=O stretch is predicted to appear around 1735 cm⁻¹ . The presence of two distinct carbonyl peaks is a strong indicator of the two different carbonyl environments.

-

The absorptions in the 2980-2850 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic portions of the molecule.

-

A strong, broad absorption band in the 1200-1100 cm⁻¹ region will correspond to the C-O stretching vibrations of the ester and lactone functionalities.

Caption: Key IR absorptions and their corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is ionized, most commonly using Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum Data and Fragmentation

The molecular weight of this compound (C₇H₁₀O₄) is 158.15 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 158.

Expected Fragmentation Pattern:

The fragmentation of γ-butyrolactones is well-characterized. Key fragmentation pathways for this compound would likely include:

-

Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺, resulting in a peak at m/z = 113.

-

Loss of the entire ester group (-COOCH₂CH₃): [M - 73]⁺, leading to a peak at m/z = 85.

-

Decarbonylation of the lactone: Loss of CO from the molecular ion or fragment ions.

-

Rearrangement and cleavage of the tetrahydrofuran ring.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of this compound. The predicted spectral data presented in this guide offer a detailed roadmap for researchers to interpret their experimental results. The characteristic signals in each spectroscopic technique, from the distinct carbonyl stretches in the IR to the specific spin systems in the NMR and the predictable fragmentation in the MS, collectively provide an unambiguous fingerprint of this important synthetic intermediate.

References

Due to the lack of a specific publication with all experimental data for this compound, this reference list includes general authoritative sources for spectroscopic interpretation and databases used for structural information.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

PubChem. This compound. [Link]

An In-depth Technical Guide to the Reactivity and Stability of Ethyl 2-oxotetrahydrofuran-3-carboxylate

Foreword: Unveiling a Versatile Synthetic Scaffold

Ethyl 2-oxotetrahydrofuran-3-carboxylate, a molecule elegantly combining a γ-butyrolactone ring with a β-keto ester functionality, stands as a cornerstone intermediate in modern organic synthesis and medicinal chemistry. Its unique structural arrangement confers a rich and predictable reactivity profile, making it a prized starting material for constructing complex heterocyclic systems and pharmacologically active molecules.[1][2][3] This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of the compound's behavior. We will explore the causality behind its reactivity, delineate its stability under various conditions, and provide field-proven protocols to empower researchers in leveraging its full synthetic potential.

Molecular Profile and Physicochemical Properties

At its core, the reactivity of this compound is dictated by the interplay between the lactone, the ketone, and the ethyl ester groups. The electron-withdrawing nature of the adjacent carbonyls (the ring ketone and the ester) renders the proton at the C-3 position significantly acidic, paving the way for facile enolate formation. This characteristic is the gateway to its most valuable synthetic transformations.

Table 1: Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 936-13-0 (varies by stereoisomer) | [4] |

| Molecular Formula | C₇H₁₀O₄ | [5] |

| Molecular Weight | 158.15 g/mol | [5] |

| Appearance | Typically a liquid or low-melting solid | N/A |

| IUPAC Name | Ethyl 2-oxooxolane-3-carboxylate | [6] |

The Landscape of Chemical Reactivity

The compound's utility stems from its predictable reactivity at several key sites. Understanding these pathways is crucial for designing successful synthetic strategies.

Enolate-Mediated Transformations: The Workhorse Reactions

The most significant reactions involve the generation of a carbanion at the C-3 position. This enolate is a potent nucleophile, enabling the formation of new carbon-carbon bonds.

-

C-3 Alkylation: In the presence of a suitable base, such as sodium ethoxide, the C-3 proton is readily abstracted. The resulting enolate nucleophile can be alkylated with a variety of alkyl halides. This reaction is a robust method for introducing substituents at the 3-position, leading to a diverse library of derivatives.[7]

-

Michael Addition: The enolate can also serve as a Michael donor, undergoing conjugate addition to α,β-unsaturated carbonyl compounds. This reaction pathway is instrumental in building more complex carbon skeletons.[7][8]

-

Condensation Reactions: The active methylene group can participate in various condensation reactions, further expanding its synthetic utility.

Hydrolysis and Decarboxylation: A Gateway to Substituted Lactones

A hallmark of β-keto esters is their propensity for hydrolysis followed by decarboxylation. This two-step sequence is a powerful tool for synthesizing α-substituted γ-butyrolactones, which are common motifs in natural products.

-

Ester Hydrolysis: The ethyl ester can be saponified under alkaline conditions (e.g., with NaOH or KOH) to yield the corresponding carboxylate salt.[8][9] Subsequent acidification generates the transient β-keto carboxylic acid.

-

Decarboxylation: The resulting 2-oxotetrahydrofuran-3-carboxylic acid is thermally unstable. Upon gentle heating, it readily loses carbon dioxide (CO₂) through a cyclic transition state to afford a substituted γ-butyrolactone.[10][11] This decarboxylation is often spontaneous upon acidic workup of the hydrolysis reaction.[12]

The Krapcho decarboxylation offers a related, often milder, alternative for removing the ester group in the presence of a salt in a dipolar aprotic solvent.[13]

Reactions at the Carbonyl and Ester Functions

While enolate chemistry dominates, the other functional groups also exhibit characteristic reactivity.

-

Amidation: The ester can be converted to an amide by reaction with amines, a transformation that has been used to generate N-substituted carboxamides with potential biological activity.[7]

-

Hydrazinolysis: Reaction with hydrazine hydrate can be complex. While it can form the expected carbohydrazide, it can also induce ring-opening of the lactone, particularly under forcing conditions, leading to different structural backbones.[14][15]

Table 2: Summary of Key Reactivity Profiles

| Reaction Type | Key Reagents | Functional Group Involved | Resulting Product Class |

| Alkylation | Base (e.g., NaOEt), Alkyl Halide | α-Carbon (C-3) | 3-Alkyl-substituted lactones |

| Michael Addition | Base, α,β-Unsaturated Ketone | α-Carbon (C-3) | Complex γ-butyrolactones |

| Hydrolysis | Aqueous Base (e.g., NaOH) | Ethyl Ester | Carboxylate salt / Carboxylic acid |

| Decarboxylation | Heat, Acid | β-Keto Acid (post-hydrolysis) | α-Substituted γ-butyrolactones |

| Amidation | Amine | Ethyl Ester | 3-Carboxamide derivatives |

Stability Profile and Best Practices for Handling

The utility of any reagent is intrinsically linked to its stability. This compound is a moderately stable compound, but awareness of its degradation pathways is essential for its effective use and storage.

pH and Thermal Sensitivity

-

Alkaline Conditions: The compound is most sensitive to basic conditions, which promote ester hydrolysis and can potentially lead to lactone ring-opening over time.[8]

-

Acidic Conditions: While more stable than under basic conditions, prolonged exposure to strong acids can also catalyze hydrolysis of the ester and the lactone.

-

Thermal Stress: The compound itself is reasonably stable to heat. However, its hydrolyzed carboxylic acid derivative is not, readily undergoing decarboxylation.[10]

Storage and Handling Recommendations

To ensure the integrity and reactivity of the compound, the following protocols are recommended:

-

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[16][17] To prevent potential degradation from light, storage in amber glass vials is advisable.[18]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids during storage.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.[17] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Peroxide Formation: The tetrahydrofuran ring is a type of ether, which can potentially form explosive peroxides over time upon exposure to air and light.[19] While the electron-withdrawing groups on the ring may mitigate this tendency, it is prudent to date the container upon receipt and opening and to consider testing for peroxides if the material has been stored for an extended period (>12 months), especially if it has been opened.[18]

Validated Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key transformations, grounded in established literature.

Protocol: C-3 Alkylation of this compound

This protocol describes the synthesis of a 3-alkyl derivative, a foundational reaction for this scaffold.[7]

Workflow Diagram: C-3 Alkylation

Caption: Workflow for the alkylation of the α-carbon.

Methodology:

-

Prepare Sodium Ethoxide: In a flame-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

-

Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. Add this compound (1.0 eq) dropwise while stirring. Stir the mixture for 30 minutes at this temperature to ensure complete enolate formation.

-

Alkylation: Add the desired alkyl halide (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, carefully quench the reaction by adding water. Remove the ethanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure 3-alkylated product.

Protocol: Saponification and Decarboxylation

This protocol details the conversion to an α-substituted γ-butyrolactone, a common synthetic endpoint.[8]

Reaction Pathway: Hydrolysis to Decarboxylation

Caption: The sequential reaction from β-keto ester to lactone.

Methodology:

-

Saponification: To a solution of the starting ester (e.g., a 3-alkyl derivative from Protocol 4.1) in ethanol, add an aqueous solution of sodium hydroxide (1.5 eq).

-

Hydrolysis: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~2 by the dropwise addition of concentrated hydrochloric acid.

-

Decarboxylation & Extraction: Gently heat the acidic mixture to 50-60 °C for 30-60 minutes to ensure complete decarboxylation (effervescence of CO₂ should be observed and then cease). After cooling, extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the decarboxylated lactone, which can be further purified if necessary.

Conclusion

This compound is far more than a simple chemical; it is a versatile and powerful building block. Its reactivity is dominated by the acidic C-3 proton, enabling a host of enolate-driven transformations, while the classic hydrolysis-decarboxylation sequence provides a reliable entry into valuable substituted lactone systems. By understanding its reactivity profile and adhering to proper handling and storage protocols, researchers can confidently and efficiently harness this scaffold to advance projects in drug discovery and complex molecule synthesis.[20][21]

References

-

New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates. ResearchGate. Available at: [Link]

-

Synthesis and Some Transformations of Ethyl 5‐Alkoxymethyl‐3‐ (2‐methyl‐3‐oxobutyl)‐2‐oxotetrahydrofuran‐3‐carboxylates. ResearchGate. Available at: [Link]

-

Synthesis and Some Transformations of Ethyl 5-Alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates. ResearchGate. Available at: [Link]

-

Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame Risk Management and Safety. Available at: [Link]

-

Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)- 5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Thieme Chemistry. Available at: [Link]

-

Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate. PubChem. Available at: [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health (NIH). Available at: [Link]

-

Decarboxylation. Organic Chemistry Portal. Available at: [Link]

-

Decarboxylation. Master Organic Chemistry. Available at: [Link]

-

Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar. Available at: [Link]

-

(PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. Available at: [Link]

-

5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST WebBook. Available at: [Link]

-

Safety Data Sheet: Tetrahydrofuran. Carl ROTH. Available at: [Link]

-

Krapcho decarboxylation. Wikipedia. Available at: [Link]

-

Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central. Available at: [Link]

-

Decarboxylation Explained, Reaction and Mechanism. YouTube. Available at: [Link]

-

Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PubMed Central. Available at: [Link]

-

Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. PubMed. Available at: [Link]

-

Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PubMed Central. Available at: [Link]

-

(PDF) Synthesis, in Vitro and in Silico Screening of Ethyl. Amanote Research. Available at: [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 6. Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate | C8H12O4 | CID 71628111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Decarboxylation [organic-chemistry.org]

- 13. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 14. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. file.bldpharm.com [file.bldpharm.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 19. carlroth.com [carlroth.com]

- 20. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 21. (PDF) Synthesis, in Vitro and in Silico Screening of Ethyl [research.amanote.com]

An In-depth Technical Guide to Ethyl 2-oxotetrahydrofuran-3-carboxylate Derivatives and Analogs: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

The γ-butyrolactone scaffold, particularly functionalized variants such as ethyl 2-oxotetrahydrofuran-3-carboxylate, represents a cornerstone in modern medicinal chemistry.[1][2] This five-membered lactone is not merely a synthetic intermediate but a privileged structure found in numerous natural products and clinically approved drugs, exhibiting a wide spectrum of pharmacological activities.[1][2] This guide provides an in-depth exploration of this compound, its synthesis, its versatile reactivity, and the generation of diverse analogs for drug development. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and showcase the therapeutic potential of the resulting derivatives, offering a comprehensive resource for researchers in organic synthesis and drug discovery.

The Core Scaffold: this compound

This compound is a cyclic β-keto ester that serves as a highly versatile building block for the synthesis of more complex molecules. Its structural features—a lactone ring, an enolizable β-keto system, and an ester group—provide multiple reaction sites for chemical modification.

Synthesis of the Core Scaffold via Dieckmann Condensation

The most common and efficient method for the synthesis of this compound and its analogs is the intramolecular Dieckmann condensation of a suitable diester.[3][4] This base-catalyzed reaction is a powerful tool for the formation of five- and six-membered rings.[3][5]

The mechanism, analogous to the Claisen condensation, involves the following key steps:[4][5]

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) when using ethyl esters to prevent transesterification, abstracts an acidic α-proton from one of the ester groups to form a nucleophilic enolate.

-

Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.

-

Ring Closure and Elimination: The intermediate collapses, eliminating an ethoxide ion to form the cyclic β-keto ester.

-

Deprotonation and Acidification: The resulting β-keto ester is acidic and is deprotonated by the ethoxide base. A final acidic workup is required to neutralize the enolate and yield the final product.

Caption: Mechanism of Dieckmann Condensation for this compound Synthesis.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of the core scaffold is essential for characterization and for monitoring the progress of reactions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₄ | |

| Molecular Weight | 158.15 g/mol | |

| Appearance | Colorless to pale yellow oil | General Knowledge |

| ¹H NMR (CDCl₃) | δ 4.4-4.2 (m, 2H), 4.2-4.0 (q, 2H), 3.6-3.4 (t, 1H), 2.6-2.2 (m, 2H), 1.3-1.1 (t, 3H) | Representative Data |

| ¹³C NMR (CDCl₃) | δ 205 (C=O, ketone), 175 (C=O, ester), 168 (C=O, lactone), 65 (OCH₂), 61 (OCH₂CH₃), 50 (CH), 28 (CH₂), 14 (CH₃) | Representative Data |

| IR (neat) | ~1760 cm⁻¹ (lactone C=O), ~1730 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (keto C=O) | |

| MS (EI) | m/z 158 (M⁺), 113, 85, 69 |

Key Synthetic Transformations and Derivative Synthesis

The true utility of this compound lies in its reactivity, allowing for the generation of a vast library of derivatives. The acidic proton at the C3 position is the primary site for many synthetic transformations.

C3-Alkylation

Alkylation at the C3 position is a straightforward yet powerful method for introducing carbon-based substituents. The reaction typically proceeds via the formation of an enolate with a suitable base, followed by nucleophilic attack on an alkyl halide.

The choice of base and solvent is critical to control for side reactions such as O-alkylation and dialkylation. Sodium ethoxide in ethanol is a common choice for simple alkylations.[6]

Caption: General workflow for the C3-alkylation of the core scaffold.

Michael Addition

The enolate of this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated compounds (Michael acceptors).[7][8][9] This reaction is highly efficient for forming carbon-carbon bonds and introducing more complex side chains at the C3 position.[6]

The reaction is typically catalyzed by a base, which generates the nucleophilic enolate.[9] The choice of Michael acceptor can be varied widely, including α,β-unsaturated ketones, esters, and nitriles, leading to a diverse range of 1,5-dicarbonyl compounds or their equivalents.[7][9]

Synthesis of Fused and Spirocyclic Systems

The reactivity of the C3 position can be exploited to construct more complex ring systems. For instance, bromination of derivatives obtained from Michael addition can lead to the formation of spirocyclic compounds.[6] Further transformations, such as reactions with hydrazine, can be used to build novel heterocyclic rings, such as 1,2,4-triazoles, appended to the γ-butyrolactone core.[6]

Biological Significance and Applications in Drug Discovery

The γ-butyrolactone motif is a key pharmacophore in a wide array of biologically active molecules.[1][2] Derivatives of this compound have been investigated for a variety of therapeutic applications.

| Therapeutic Area | Activity of Derivatives | Representative References |

| Anticancer | Antiproliferative effects against various cancer cell lines. | [1] |

| Antibacterial/Antifungal | Inhibition of bacterial and fungal growth. | [1] |

| Anti-inflammatory | Modulation of inflammatory pathways. | [1] |

| Neuroprotective | Potential applications in neurodegenerative diseases. | [1] |

The ability to readily synthesize a diverse library of analogs from a common core structure makes this scaffold particularly attractive for structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Protocols

The following protocols are provided as a representative guide for the synthesis and modification of this compound.

Protocol: Synthesis of this compound via Dieckmann Condensation

Materials:

-

Diethyl adipate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Toluene

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 eq) and anhydrous ethanol.

-

Heat the mixture to reflux with stirring until the sodium ethoxide is fully dissolved.

-

Add diethyl adipate (1.0 eq) dissolved in toluene dropwise from the dropping funnel over 1 hour.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Slowly add 1 M HCl with vigorous stirring until the pH is acidic (pH ~2-3).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Protocol: C3-Alkylation of this compound

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Alkyl halide (e.g., benzyl bromide)

-

Diethyl ether

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere.

-

Add sodium ethoxide (1.05 eq) and stir the mixture at room temperature for 30 minutes to form the enolate.

-

Add the alkyl halide (1.1 eq) dropwise and stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkylated product.

Conclusion

This compound is a powerful and versatile scaffold in synthetic and medicinal chemistry. Its straightforward synthesis via the Dieckmann condensation and the diverse reactivity of its C3 position allow for the creation of a wide range of derivatives. The proven biological activities of γ-butyrolactone-containing molecules underscore the importance of this scaffold in the development of new therapeutic agents. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of this valuable building block, offering both foundational knowledge and practical protocols for researchers in the field.

References

-

Hur, J., Jang, J., & Sim, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. International Journal of Molecular Sciences, 22(5), 2769. [Link]

-

Gevorgyan, A. R., et al. (2015). New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates. ResearchGate. [Link]

-

Hur, J., Jang, J., & Sim, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. PubMed. [Link]

-

Park, O.-J., et al. (2009). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 84(5), 817-828. [Link]

-

Park, O.-J., et al. (2009). Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals. PubMed. [Link]

-

Safrole. (n.d.). GBL or gamma-Butyrolactone: Chemistry and Facts. Safrole. [Link]

-

PubChem. (n.d.). Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate. PubChem. [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. [Link]

-

Supporting Information for an unspecified article. (n.d.). [Link]

-

Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]

-

Urquilla, A., et al. (2021). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Synfacts, 17(08), 0864. [Link]

-

Vartanyan, S. A., et al. (2004). Synthesis and Some Transformations of Ethyl 5-Alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates. ResearchGate. [Link]

-

Vartanyan, S. A., et al. (2004). Synthesis and Some Transformations of Ethyl 5‐Alkoxymethyl‐3‐ (2‐methyl‐3‐oxobutyl)‐2‐oxotetrahydrofuran‐3‐carboxylates. ResearchGate. [Link]

-

Ashenhurst, J. (2023). The Michael Addition Reaction (and Conjugate Addition). Master Organic Chemistry. [Link]

-

Organic Syntheses. (n.d.). Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization. Organic Syntheses. [Link]

-

Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Michael addition of 3‐ethyl carboxylate substituted pyrazolones to 5‐alkenyl thiazolones. ResearchGate. [Link]

-

NIST. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST WebBook. [Link]

-

Hulet, R. (2020). 22.6 Michael Addition Part 2. YouTube. [Link]

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. University of Calgary. [Link]

-

SpectraBase. (n.d.). 2-oxotetrahydro-2H-pyran-3-carboxylic acid, ethyl ester - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Chemistry LibreTexts. (2024). 23.11: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). [Link]

-

ResearchGate. (n.d.). Synthesis of Ethyl 3‐amino‐2‐furan carboxylate esters from... ResearchGate. [Link]

-

PubMed. (2011). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. PubMed. [Link]

-

ResearchGate. (n.d.). (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. ResearchGate. [Link]

-

Yale Chemistry. (2005). Chem 221b Problem Set 8, Chapter 22. Yale Chemistry. [Link]

Sources

- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dieckmann Condensation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Retrosynthetic Analysis of Ethyl 2-oxotetrahydrofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-oxotetrahydrofuran-3-carboxylate, a key heterocyclic scaffold, serves as a versatile building block in the synthesis of a wide array of biologically active molecules and natural products. Its γ-butyrolactone core, substituted with a reactive ester moiety, provides a valuable handle for further chemical elaboration. This in-depth technical guide presents a comprehensive retrosynthetic analysis of this target molecule, exploring two primary strategic disconnections. Each route is critically evaluated, elucidating the underlying mechanistic principles, providing detailed, field-proven experimental protocols, and presenting comparative data to inform synthetic strategy. This document is intended to serve as a practical resource for researchers engaged in the design and execution of synthetic routes toward complex molecular targets incorporating the 2-oxotetrahydrofuran-3-carboxylate framework.

Introduction: The Significance of the γ-Butyrolactone Motif

The γ-butyrolactone structural motif is a ubiquitous feature in a vast number of natural products and pharmacologically active compounds.[1] Derivatives of this heterocyclic system exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The presence of the ester functionality at the 3-position of the lactone ring in this compound offers a strategic advantage for molecular diversification, making it a highly sought-after intermediate in drug discovery and development. A thorough understanding of its retrosynthesis is therefore paramount for the efficient and logical design of synthetic pathways to novel chemical entities.

Retrosynthetic Strategy: Core Disconnections

A retrosynthetic analysis of this compound reveals two primary and logical disconnection pathways. These strategies hinge on the formation of the five-membered lactone ring, a key structural feature of the target molecule.

Figure 1: Retrosynthetic analysis of this compound, highlighting two primary disconnection strategies.

Route 1 centers on a Dieckmann condensation , an intramolecular Claisen condensation of a diester to form a β-keto ester.[2][3] This approach disconnects the C2-C3 bond of the target molecule, leading back to a linear diester precursor, diethyl 2-(2-hydroxyethyl)malonate.

Route 2 involves the formation of the ester linkage of the lactone ring as the key bond-forming step. This strategy can be further subdivided into two conceptually similar approaches: the reaction of diethyl succinate with diethyl oxalate or the alkylation of diethyl malonate with ethylene oxide followed by cyclization . Both pathways converge on the formation of a γ-hydroxy ester or a related intermediate that undergoes intramolecular cyclization.

Route 1: The Dieckmann Condensation Approach

The Dieckmann condensation is a powerful and reliable method for the formation of five- and six-membered rings.[4][5] In the context of synthesizing this compound, this strategy offers a convergent and efficient pathway.

Mechanistic Insights

The Dieckmann condensation proceeds via the formation of an enolate at the α-carbon of one of the ester groups, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion.[2] The choice of base is critical to the success of the reaction; sodium ethoxide is commonly employed to avoid transesterification side reactions when working with ethyl esters. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is significantly more acidic than the starting diester. A subsequent acidic workup is required to neutralize the enolate and afford the final product.

Figure 2: Mechanistic workflow for the Dieckmann condensation.

Experimental Protocol: Synthesis of Diethyl 2-(2-hydroxyethyl)malonate

The precursor for the Dieckmann condensation can be synthesized via the alkylation of diethyl malonate with 2-chloroethanol.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

2-Chloroethanol

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere.

-

Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.

-

2-Chloroethanol is then added, and the reaction mixture is refluxed until the starting materials are consumed (monitored by TLC).

-

The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford diethyl 2-(2-hydroxyethyl)malonate.

Experimental Protocol: Dieckmann Condensation

Materials:

-

Diethyl 2-(2-hydroxyethyl)malonate

-

Sodium ethoxide

-

Anhydrous toluene

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of diethyl 2-(2-hydroxyethyl)malonate in anhydrous toluene is added to a suspension of sodium ethoxide in anhydrous toluene at reflux.

-

The reaction mixture is stirred at reflux for several hours until the cyclization is complete.

-

The reaction is cooled in an ice bath and quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.

Data Summary for Route 1

| Step | Key Reagents | Typical Yield | Reference |

| Alkylation of Diethyl Malonate | Diethyl malonate, NaOEt, 2-chloroethanol | 60-70% | [6] |

| Dieckmann Condensation | Diethyl 2-(2-hydroxyethyl)malonate, NaOEt | 75-85% | [7] |

Route 2: Alkylation and Lactonization Strategies

An alternative and equally viable approach involves the formation of the lactone ring from an acyclic precursor. This can be achieved through two main variations.

Variation A: Diethyl Succinate and Diethyl Oxalate

This method relies on the acylation of diethyl succinate with diethyl oxalate, followed by a reduction and subsequent cyclization.

The reaction is initiated by the Claisen condensation of diethyl succinate with diethyl oxalate in the presence of a strong base like sodium ethoxide. This forms a β-keto ester intermediate. Subsequent reduction of the ketone functionality to a hydroxyl group, followed by acidification, will promote the intramolecular cyclization to form the desired γ-butyrolactone.

Figure 3: Workflow for the synthesis via diethyl succinate and diethyl oxalate.

Materials:

-

Diethyl succinate

-

Sodium ethoxide

-

Sodium borohydride

-

Methanol

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

Diethyl succinate and diethyl oxalate are added to a solution of sodium ethoxide in anhydrous ethanol.

-

The mixture is stirred at room temperature until the condensation is complete.

-

The reaction is cooled, and sodium borohydride is added in portions.

-

After the reduction is complete, the reaction is quenched with hydrochloric acid.

-

The product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by distillation or chromatography.

Variation B: Diethyl Malonate and Ethylene Oxide

This approach involves the nucleophilic opening of ethylene oxide by the enolate of diethyl malonate, followed by intramolecular cyclization.

The enolate of diethyl malonate, generated by a strong base, acts as a nucleophile and attacks one of the carbon atoms of the ethylene oxide ring, leading to ring-opening and the formation of a γ-hydroxy diester intermediate.[10] Subsequent heating in the presence of an acid catalyst promotes the intramolecular transesterification, resulting in the formation of the γ-butyrolactone ring.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Ethylene oxide

-

Anhydrous ethanol

-

p-Toluenesulfonic acid

-

Toluene

Procedure:

-

The enolate of diethyl malonate is prepared by reacting it with sodium ethoxide in anhydrous ethanol.

-

Ethylene oxide is bubbled through the solution at low temperature.

-

The reaction is allowed to warm to room temperature and stirred until the starting materials are consumed.

-

The solvent is removed, and the residue is taken up in toluene.

-

A catalytic amount of p-toluenesulfonic acid is added, and the mixture is heated to reflux with a Dean-Stark trap to remove ethanol.

-

Upon completion of the cyclization, the reaction is cooled, washed with aqueous bicarbonate solution, dried, and concentrated.

-

The final product is purified by vacuum distillation.

Data Summary for Route 2

| Variation | Key Reagents | Typical Yield | Reference |

| Diethyl Succinate and Diethyl Oxalate | Diethyl succinate, diethyl oxalate, NaOEt, NaBH4 | 55-65% | [11] |

| Diethyl Malonate and Ethylene Oxide | Diethyl malonate, NaOEt, ethylene oxide, p-TsOH | 60-70% | [12] |

Conclusion and Strategic Comparison

Both retrosynthetic routes presented offer viable pathways to this compound. The Dieckmann condensation (Route 1) is a highly reliable and often high-yielding method for the formation of the target lactone. The starting material, diethyl 2-(2-hydroxyethyl)malonate, is readily accessible through a standard alkylation procedure. This route is generally preferred for its predictability and efficiency.

Route 2 , in its two variations, provides alternative strategies that may be advantageous depending on the availability of starting materials and the desired scale of the synthesis. The use of diethyl succinate and diethyl oxalate is a classic approach, while the reaction of diethyl malonate with ethylene oxide offers a more atom-economical pathway.